molecular formula C8H15NO2 B051965 Cyclohexanecarboxamide, 2-(hydroxymethyl)-, (1S,2R)-(9CI) CAS No. 116261-07-5

Cyclohexanecarboxamide, 2-(hydroxymethyl)-, (1S,2R)-(9CI)

Cat. No. B051965
M. Wt: 157.21 g/mol
InChI Key: OEVOZNQMEGBPOA-BQBZGAKWSA-N
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Description

Cyclohexanecarboxamide, 2-(hydroxymethyl)-, (1S,2R)-(9CI) is a chemical compound that has been of interest to scientists due to its potential applications in various fields. This compound is also known as D-gluco-2-amino-1-cyclohexanecarboxylic acid and has the molecular formula C8H15NO3. In

Scientific Research Applications

Cyclohexanecarboxamide, 2-(hydroxymethyl)-, (1S,2R)-(9CI) has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to exhibit antibacterial, antifungal, and antiviral activities. It has also been shown to inhibit the growth of cancer cells and has potential as a chemotherapeutic agent.

Mechanism Of Action

The mechanism of action of Cyclohexanecarboxamide, 2-(hydroxymethyl)-, (1S,2R)-(9CI) is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. It has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.

Biochemical And Physiological Effects

Cyclohexanecarboxamide, 2-(hydroxymethyl)-, (1S,2R)-(9CI) has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and cancer cells. It has also been shown to reduce inflammation and oxidative stress. Furthermore, it has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of Cyclohexanecarboxamide, 2-(hydroxymethyl)-, (1S,2R)-(9CI) is its high yield and purity when synthesized using the appropriate method. It is also relatively stable and can be stored for extended periods. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research involving Cyclohexanecarboxamide, 2-(hydroxymethyl)-, (1S,2R)-(9CI). One area of interest is its potential as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, research is needed to explore its potential as an antimicrobial agent and its mechanism of action against bacteria and fungi.
Conclusion:
In conclusion, Cyclohexanecarboxamide, 2-(hydroxymethyl)-, (1S,2R)-(9CI) is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications.

Synthesis Methods

The synthesis of Cyclohexanecarboxamide, 2-(hydroxymethyl)-, (1S,2R)-(9CI) can be achieved through various methods. One of the most common methods is the reaction of D-glucose with cyclohexylamine in the presence of a catalyst. This method yields the desired product with a high yield and purity. Another method involves the reaction of cyclohexanecarboxylic acid with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to form the corresponding cyclic anhydride, which is then reacted with hydroxymethylamine to yield the desired product.

properties

CAS RN

116261-07-5

Product Name

Cyclohexanecarboxamide, 2-(hydroxymethyl)-, (1S,2R)-(9CI)

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(1S,2R)-2-(hydroxymethyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C8H15NO2/c9-8(11)7-4-2-1-3-6(7)5-10/h6-7,10H,1-5H2,(H2,9,11)/t6-,7-/m0/s1

InChI Key

OEVOZNQMEGBPOA-BQBZGAKWSA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)CO)C(=O)N

SMILES

C1CCC(C(C1)CO)C(=O)N

Canonical SMILES

C1CCC(C(C1)CO)C(=O)N

synonyms

Cyclohexanecarboxamide, 2-(hydroxymethyl)-, (1S,2R)- (9CI)

Origin of Product

United States

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